molecular formula C15H16N2O2 B1375309 Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate CAS No. 1357147-42-2

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate

Cat. No.: B1375309
CAS No.: 1357147-42-2
M. Wt: 256.3 g/mol
InChI Key: FTVWOQKTVKETOR-UHFFFAOYSA-N
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Description

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate (CAS 1357147-42-2) is a versatile piperidine-based building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 15 H 16 N 2 O 2 and it features a piperidine scaffold that is common in the development of ligands for central nervous system (CNS) targets . The compound's distinct structure, incorporating a cyanomethylidene moiety, makes it a valuable intermediate for the design and synthesis of novel molecules. This compound is primarily used in research focused on neurodegenerative diseases. Piperidine derivatives are extensively explored as key scaffolds for developing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are primary therapeutic targets for alleviating cognitive symptoms in Alzheimer's Disease . Furthermore, functionalized piperidines are investigated for their potential as multitarget ligands, aiming to simultaneously address cognitive deficits and neuropsychiatric symptoms, such as depression, often associated with Alzheimer's . The reactive handles present in the molecule facilitate further chemical modifications through acylation, alkylation, and reduction reactions, enabling the construction of more complex structures for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWOQKTVKETOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158683
Record name 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357147-42-2
Record name 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357147-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(cyanomethylene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Benzyl-4-piperidinecarboxaldehyde

This aldehyde is a crucial precursor for the cyanomethylidene functionality. Two main industrially feasible approaches exist to prepare it:

Method Starting Material Reagents Conditions Yield Notes
Partial reduction of 1-benzyl-4-piperidine carboxylic acid esters 1-benzyl-4-piperidine methyl or ethyl formate Red aluminum complex (e.g., red aluminum-morpholine) Low temperature (~0°C), toluene or hexamethylene solvent ~93-96% Avoids harsh reagents and ultralow temperatures; suitable for scale-up
Swern oxidation of 1-benzyl-4-piperidine carbinol 1-benzyl-4-piperidine carboxylic acid esters reduced to carbinols Oxalyl chloride, DMSO, base Ultralow temperature (-78°C) Moderate Produces malodorous dimethyl sulfide; less favorable for industry

The partial reduction method using red aluminum complexes is preferred industrially due to milder conditions and better yields.

Introduction of Cyanomethylidene Group

The cyanomethylidene group (-CH=CN) at the 4-position of the piperidine ring can be introduced via:

  • Dehydration of carboxamide intermediates to nitriles,
  • Subsequent condensation or substitution reactions to form the cyanomethylidene moiety.

A reported synthetic sequence is:

Step Reaction Reagents/Conditions Product Notes
Esterification 4-piperidinecarboxylic acid → methyl ester hydrochloride Acid catalysis Methyl 4-piperidinecarboxylate hydrochloride Starting material preparation
N-Benzylation Alkylation with benzyl chloride Sodium bicarbonate, reflux in ethanol N-benzyl-4-piperidinecarboxylate methyl ester High yield (~94%)
Hydrolysis Ester hydrolysis Base (NaOH), aqueous N-benzyl-4-piperidinecarboxylic acid Intermediate for amide formation
Acylation Formation of carboxamide Amide coupling reagents N-benzyl-4-piperidinecarboxamide Precursor to nitrile
Dehydration Conversion to nitrile Dehydrating agent (e.g., POCl3) 1-benzylpiperidine-4-carbonitrile Key nitrile intermediate
Partial reduction Reduction of nitrile to aldehyde Diisobutylaluminum hydride (DIBAL-H) N-benzyl-4-piperidinecarboxaldehyde Controlled partial reduction

This sequence has been documented with good yields and reproducibility, enabling access to the nitrile and aldehyde intermediates essential for cyanomethylidene installation.

Direct Synthesis of Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate

While explicit step-by-step procedures specifically for this compound are limited in open literature, analogous synthetic strategies from related compounds suggest:

  • Use of Ugi four-component reactions to assemble substituted piperidine derivatives with cyanomethyl groups in a one-pot fashion, allowing incorporation of diverse substituents including benzyl and cyanomethylidene groups.
  • Multicomponent reactions starting from amines, aldehydes, isocyanides, and carboxylic acids can yield 1,4,4-trisubstituted piperidines, which can be tailored to include cyanomethylidene functionality.
  • The N-benzyl group is critical for biological activity and stability, and is introduced early in the synthesis by alkylation of piperidine derivatives.

Summary Table of Preparation Methods

Preparation Stage Reaction Type Key Reagents Conditions Yield/Remarks
Esterification Acid-catalyzed esterification 4-piperidinecarboxylic acid, methanol/HCl Reflux High yield; forms methyl ester hydrochloride
N-Benzylation Alkylation Benzyl chloride, NaHCO3, ethanol Reflux, 3h ~93.8% yield; key for N-protection
Hydrolysis Base hydrolysis NaOH, aqueous <20°C, controlled High yield; forms carboxylic acid
Amide Formation Acylation Amide coupling reagents Standard conditions Intermediate for nitrile synthesis
Dehydration Nitrile formation POCl3 or similar Anhydrous conditions Converts amide to nitrile
Partial Reduction Aldehyde formation Red aluminum complex, DIBAL-H 0°C, inert atmosphere ~96% yield; mild and industrially scalable
Multicomponent Reaction Ugi reaction Amines, aldehydes, isocyanides, acids Room temperature Allows diversity; one-pot synthesis

Research Findings and Industrial Considerations

  • The partial reduction of 1-benzyl-4-piperidine carboxylic acid esters using red aluminum complexes is favored industrially due to mild conditions, high yields, and avoidance of toxic byproducts typical of Swern oxidation.
  • The Ugi four-component reaction provides a versatile platform for synthesizing cyanomethylidene-substituted piperidines with structural diversity, which is useful for pharmaceutical lead optimization.
  • The N-benzyl substituent is essential for biological activity and stability of the compound; its introduction early in the synthetic route ensures better control of downstream transformations.
  • Handling of reagents such as diisobutylaluminum hydride requires inert atmosphere and temperature control to prevent over-reduction or side reactions.
  • The cyanomethylidene moiety installation often involves dehydration or condensation steps that must be carefully controlled to avoid polymerization or side reactions.

Chemical Reactions Analysis

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis of benzyl-protected piperidine derivatives typically involves condensation or substitution reactions. For example, analogous compounds like benzyl 4-oxo-2-propylpiperidine-1-carboxylate are synthesized via reaction of a piperidine precursor (e.g., 4-oxo-piperidine) with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Optimization includes:

  • Reagent stoichiometry: Maintaining a 1:1 molar ratio of piperidine precursor to benzyl chloroformate to minimize side products.
  • Temperature control: Reactions are often conducted at 0–25°C to balance reactivity and selectivity.
  • Purification: Column chromatography with gradients like EtOAc/hexane + 0.25% Et₃N improves yield and purity .

Q. What purification techniques are effective for this compound, and how are they validated?

Answer:

  • Chromatography: Reverse-phase or silica gel chromatography with solvent systems like EtOAc/MeOH (5:1) + 0.25% Et₃N effectively separates polar byproducts .
  • Recrystallization: For crystalline derivatives, solvents such as hexane/EtOAC mixtures are used .
  • Validation: Purity is confirmed via ¹H/¹³C NMR integration (e.g., mesitylene as an internal standard) and HRMS (e.g., [M+Na]+ matching calculated values within 0.5 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR) reported for structurally similar piperidine derivatives?

Answer: Discrepancies in NMR shifts (e.g., δ 7.39–7.33 ppm for aromatic protons in vs. δ 128.36–114.00 in ) may arise from:

  • Solvent effects: CDCl₃ vs. DMSO-d₆ can alter chemical shifts by 0.1–0.5 ppm.
  • Conformational dynamics: Piperidine ring puckering or substituent orientation affects splitting patterns (e.g., J = 12.4 Hz in ).
  • Calibration: Internal standards (e.g., TMS) and referencing to known signals (e.g., residual solvent peaks) improve reproducibility .

Q. What strategies mitigate risks given the limited toxicological data on this compound?

Answer: While no acute toxicity is reported for related benzyl piperidine carboxylates (), incomplete toxicological profiles () necessitate:

  • PPE: Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation risks (≥6 air changes/hour) .
  • Pre-screening: Perform Ames tests or cell viability assays (e.g., MTT assays) to assess mutagenicity and cytotoxicity .

Q. How does the stability of this compound vary under different storage conditions?

Answer: Stability is influenced by:

  • Temperature: Store at –20°C in amber vials to prevent degradation (analogous to ).
  • Light exposure: UV-sensitive derivatives require dark storage to avoid photoisomerization .
  • Moisture: Desiccants (e.g., silica gel) prevent hydrolysis of the cyanomethylidene or ester groups .

Contradiction Analysis

Q. How should researchers reconcile conflicting safety data (e.g., "no known hazards" vs. "uninvestigated toxicity")?

Answer:

  • Source evaluation: Prioritize peer-reviewed SDS (e.g., TCI America in ) over vendor-generated documents (e.g., Combi-Blocks in ).
  • Conservative protocols: Assume hazard potential (e.g., skin irritation in ) even if unconfirmed, and implement Tier 1 controls (e.g., gloveboxes for air-sensitive steps) .

Methodological Guidance

Q. What experimental designs are recommended for assessing the compound’s reactivity in cross-coupling reactions?

Answer:

  • Substrate scope: Test with aryl halides (e.g., 2-bromo-5-methylpyridine in ) under Pd-catalyzed conditions.
  • Kinetic profiling: Monitor reaction progress via TLC or LC-MS at intervals (e.g., 0, 1, 3, 6 hours) to identify intermediates .
  • Workup: Quench reactions with aqueous NH₄Cl, extract with EtOAC, and dry over Na₂SO₄ before purification .

Q. How can ecological impacts be minimized during disposal?

Answer:

  • Waste segregation: Classify as "special waste" and use licensed disposal services (per ).
  • Neutralization: Hydrolyze ester groups with NaOH/MeOH before disposal to reduce environmental persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
Reactant of Route 2
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Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate

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